molecular formula C17H17ClN2O4S B6395575 2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid CAS No. 1261978-12-4

2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid

Cat. No.: B6395575
CAS No.: 1261978-12-4
M. Wt: 380.8 g/mol
InChI Key: YMDBDSYXBUIXSB-UHFFFAOYSA-N
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Description

2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid is a complex organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of a chloro group, a piperidin-1-ylsulfonyl group, and a phenyl group attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to reduce the nitro group (if present) to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or potassium thiolate (KSR).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid is unique due to the combination of its chloro, piperidin-1-ylsulfonyl, and phenyl groups attached to the isonicotinic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-5-(4-piperidin-1-ylsulfonylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c18-16-10-14(17(21)22)15(11-19-16)12-4-6-13(7-5-12)25(23,24)20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDBDSYXBUIXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C=C3C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688497
Record name 2-Chloro-5-[4-(piperidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-12-4
Record name 2-Chloro-5-[4-(piperidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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